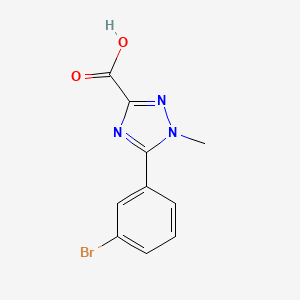
5-(3-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound features a bromophenyl group, a methyl group, and a carboxylic acid group attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives.
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization, distillation, and chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in water.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Applications De Recherche Scientifique
5-(3-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(3-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: Act as an enzyme inhibitor by binding to the active site of enzymes and preventing their catalytic activity.
Modulate Receptors: Interact with cellular receptors, altering their signaling pathways and affecting cellular functions.
Induce Apoptosis: Trigger programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
5-(4-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but with the bromine atom in a different position, leading to variations in chemical properties.
5-(3-chlorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid: Contains a chlorine atom instead of bromine, affecting its reactivity and applications.
Uniqueness
5-(3-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and biological activities. The bromine atom enhances the compound’s reactivity in substitution reactions and may contribute to its potential biological activities.
Propriétés
Numéro CAS |
1373223-21-2 |
|---|---|
Formule moléculaire |
C10H8BrN3O2 |
Poids moléculaire |
282.09 g/mol |
Nom IUPAC |
5-(3-bromophenyl)-1-methyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8BrN3O2/c1-14-9(12-8(13-14)10(15)16)6-3-2-4-7(11)5-6/h2-5H,1H3,(H,15,16) |
Clé InChI |
YXKVCFXQAPDLMX-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC(=N1)C(=O)O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



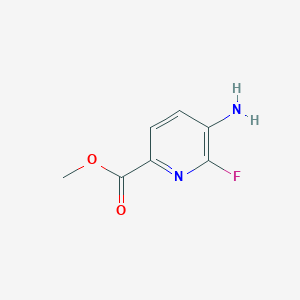
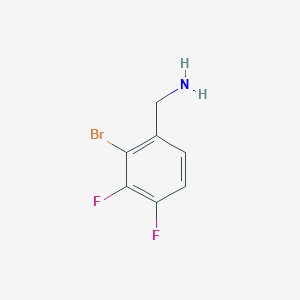
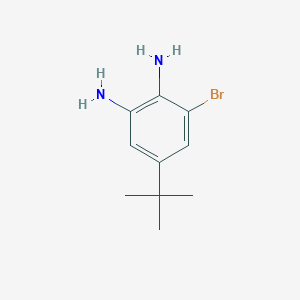
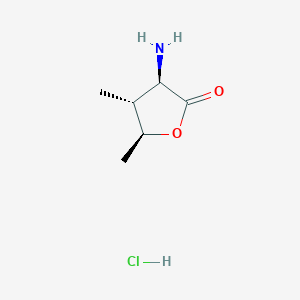


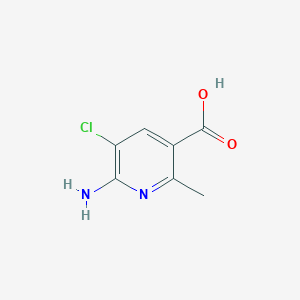
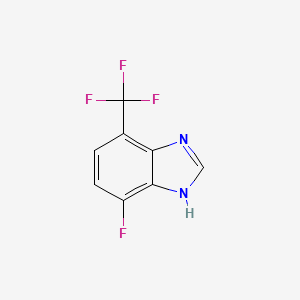
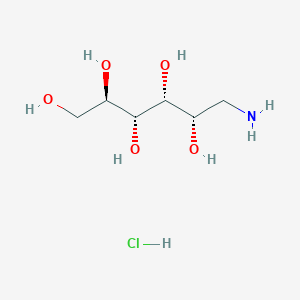
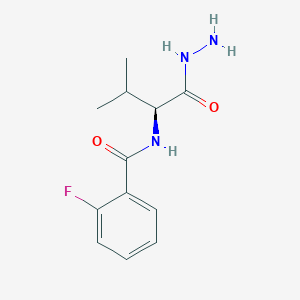
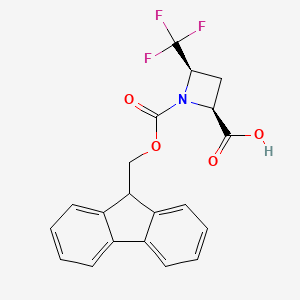
![(2S,4R)-4-hydroxy-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12852679.png)
![1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-carbonitrile](/img/structure/B12852682.png)
